8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. The 4-chlorophenyl substituent at position 8 and the 2-(piperidin-1-yl)ethyl group at position 3 distinguish it from other derivatives.
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O2/c1-15-16(2)30-19-20(25-22(30)29(15)18-9-7-17(24)8-10-18)26(3)23(32)28(21(19)31)14-13-27-11-5-4-6-12-27/h7-10H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCWAGSNWNPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCN5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure
The compound belongs to the class of imidazo[2,1-f]purines and is characterized by:
- A 4-chlorophenyl group.
- Three methyl substituents.
- A piperidin-1-yl ethyl side chain.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, its interaction with phospholipases has been noted in studies focusing on drug-induced phospholipidosis .
- Anticancer Activity : Research suggests that similar compounds with piperidine moieties exhibit significant anticancer properties by inducing apoptosis in cancer cell lines .
Anticancer Properties
Several studies have investigated the anticancer potential of imidazopurine derivatives. For example:
- A related piperidine derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar imidazo[2,1-f]purine frameworks have shown efficacy against various bacterial strains.
Enzyme Inhibition
The compound has been studied for its ability to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition could predict the toxicity of cationic amphiphilic drugs .
Structure-Activity Relationship (SAR)
The presence of the piperidine ring is crucial for enhancing the biological activity of these compounds. Modifications to the piperidine structure can significantly influence the binding affinity and selectivity for molecular targets.
| Structural Feature | Biological Activity |
|---|---|
| 4-Chlorophenyl Group | Enhances lipophilicity and potential enzyme interactions |
| Methyl Substituents | Influence solubility and stability |
| Piperidine Moiety | Critical for anticancer and enzyme inhibition activities |
Case Studies
- Study on Cytotoxicity : A study highlighted that a derivative of this compound showed improved cytotoxic effects in hypopharyngeal cancer models compared to traditional chemotherapeutics .
- Enzyme Interaction Analysis : Another research focused on the inhibition of PLA2G15 by cationic amphiphilic compounds revealed that structural modifications can lead to varying degrees of enzyme inhibition and associated toxicity .
Comparación Con Compuestos Similares
Structural Variations and Molecular Properties
Key structural differences among analogs include:
- Substituent position on the phenyl ring (e.g., 3-chloro vs. 4-chloro).
- Alkyl chain modifications (e.g., piperidinyl vs. piperazinyl or aminoethyl groups).
- Methylation patterns on the purine core.
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to analogs.
Receptor Affinity
- Adenosine Receptor Antagonism: Piperazine/piperidine-containing derivatives (e.g., ) show affinity for adenosine receptors, with bulky substituents at position 8 improving selectivity . The target compound’s piperidinyl group may favor A₂A receptor binding due to its hydrophobic character.
- Serotonin/Dopamine Receptor Modulation : Trifluoromethylphenylpiperazinylalkyl analogs () demonstrate that para-substituted chlorophenyl groups enhance 5-HT₁A receptor affinity compared to meta-substituted derivatives . This suggests the target compound’s 4-chlorophenyl group could favor serotonin receptor interactions.
Enzyme Inhibition
- PDE4B1 and PDE10A Inhibition: Compound 5 () highlights the importance of extended alkyl chains with heterocyclic termini (e.g., dimethoxyisoquinoline) for PDE inhibition. The target compound’s shorter piperidinyl-ethyl chain may limit PDE activity but could optimize kinase selectivity .
Impact of Methylation
- However, excessive methylation may sterically hinder receptor binding .
Pharmacokinetic Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
